(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane
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Overview
Description
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane is a chemical compound known for its unique structure and reactivity. This compound features a trimethylsilyl group attached to a methoxy-substituted pentenynyl chain, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected methoxyalkene. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to react with a trimethylsilyl-protected methoxyalkene under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions include various substituted alkenes, alkanes, and functionalized silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including elastomers and resins.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane involves its reactivity with various reagents to form new chemical bonds. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy and alkyne groups provide sites for further functionalization, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-3-methylidenepent-4-en-1-yl)pyridine: Similar structure but with a pyridine ring instead of a trimethylsilyl group.
(4-Methoxy-3-methylidenepent-4-en-1-yl)benzene: Features a benzene ring, offering different reactivity and applications.
Uniqueness
(4-Methoxy-3-methylidenepent-4-en-1-yn-1-yl)(trimethyl)silane is unique due to its combination of a trimethylsilyl group and a methoxy-substituted pentenynyl chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses.
Properties
CAS No. |
88092-36-8 |
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Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
(4-methoxy-3-methylidenepent-4-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C10H16OSi/c1-9(10(2)11-3)7-8-12(4,5)6/h1-2H2,3-6H3 |
InChI Key |
IPZNGUVMEMLBKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C(=C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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